1-Bromo-3-(prop-2-yn-1-yloxy)benzene

Click Chemistry Triazole Synthesis Bioconjugation

Standard bromophenyl propargyl ethers force protecting group manipulations. This meta-substituted bromo-alkyne building block solves that: the aryl bromide undergoes Pd-catalyzed couplings while the terminal alkyne remains ready for click chemistry. - **Orthogonal reactivity**: Suzuki/Sonogashira/Heck then CuAAC without intermediate protection - **Validated performance**: ≥95% yields in triazole-nucleoside conjugates; 81-98% in Rh(II) annulations to benzofurans - **Procurement spec**: Solid, ≥97% (HPLC), ambient shipping, bulk lead times available

Molecular Formula C9H7BrO
Molecular Weight 211.058
CAS No. 114855-35-5
Cat. No. B2768030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-(prop-2-yn-1-yloxy)benzene
CAS114855-35-5
Molecular FormulaC9H7BrO
Molecular Weight211.058
Structural Identifiers
SMILESC#CCOC1=CC(=CC=C1)Br
InChIInChI=1S/C9H7BrO/c1-2-6-11-9-5-3-4-8(10)7-9/h1,3-5,7H,6H2
InChIKeyNWOMEMWJZOKRQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-(prop-2-yn-1-yloxy)benzene Core Properties & Supply Specs


1-Bromo-3-(prop-2-yn-1-yloxy)benzene (CAS 114855-35-5), also known as 3-bromophenyl propargyl ether, is a bifunctional aromatic building block (molecular formula C₉H₇BrO, molecular weight 211.06 g/mol) featuring both a bromo substituent and a terminal alkyne (prop-2-yn-1-yloxy) group . This orthogonally reactive architecture enables sequential or orthogonal functionalization strategies unavailable to simpler mono‑halogenated analogs [1]. The compound is typically supplied as a solid with commercial purity specifications of ≥97% (HPLC), predicted density of 1.441±0.06 g/cm³, and predicted boiling point of 256.9±20.0 °C .

Workflow Sequential orthogonal functionalization via bromo cross-coupling then alkyne click chemistry Dual-handle reactivity
Selection Meta-bromo terminal alkyne building block for convergent synthesis of complex architectures Regioisomeric control
Use Context Ideal for library synthesis, heterocycle annulation, and multi-step routes without protecting group manipulation Reported fit across click and Rh catalysis

1-Bromo-3-(prop-2-yn-1-yloxy)benzene Comparator Analysis


Substituting 1-bromo-3-(prop-2-yn-1-yloxy)benzene with structurally similar analogs introduces critical functional and positional liabilities that procurement specialists must evaluate. Regioisomers such as 1-bromo-4-(prop-2-yn-1-yloxy)benzene (para isomer, CAS 33133-45-8) exhibit identical molecular formula and comparable commercial purity (95%) but yield divergent steric and electronic outcomes in cross‑coupling and cyclization reactions due to altered substitution geometry . Mono‑functional alternatives (e.g., simple bromobenzene derivatives or propargyl ethers lacking the bromo handle) forfeit the orthogonal reactivity profile entirely, necessitating additional synthetic steps that increase time, cost, and purification burden [1]. The evidence compiled below demonstrates quantifiable performance differences across catalytic coupling efficiency, biological target engagement outcomes, and downstream product yields — distinctions that directly inform scientifically sound sourcing decisions.

Regioisomeric para analog
Alters steric and electronic outcomes in cross-coupling and cyclization, yielding different benzofuran or triazole regioisomeric series.
Mono-functional analogs
Simple bromobenzene or propargyl ether derivatives lack orthogonal reactivity, forcing additional synthetic steps and reducing route convergence.
Internal alkyne variants
Internal alkynes show substantially diminished CuAAC click efficiency, often requiring harsher conditions and delivering lower conversion.

1-Bromo-3-(prop-2-yn-1-yloxy)benzene Evidence-Based Performance


CuAAC Click Reactivity in Triazole Synthesis

In copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) reactions, the terminal alkyne of 1-bromo-3-(prop-2-yn-1-yloxy)benzene functions as a highly efficient dipolarophile, enabling the synthesis of 2′-triazolo‑nucleoside conjugates in almost quantitative yields [1]. In contrast, internal alkynes (e.g., 1-phenyl-1-propyne derivatives) exhibit substantially diminished cycloaddition rates under identical Cu(I) catalysis conditions, often requiring elevated temperatures and producing significantly lower conversions [2]. The regioisomeric para‑bromo analog (1-bromo-4-(prop-2-yn-1-yloxy)benzene) retains terminal alkyne reactivity but yields different triazole regio‑orientation in downstream coupling applications, which alters molecular geometry and pharmacophore presentation in structure‑activity relationship studies .

CuAAC Yield
Class-level
≥95% isolated yield
Supports efficient triazole library synthesis
Terminal alkyne vs internal alkyne comparison
Click Chemistry Triazole Synthesis Bioconjugation Medicinal Chemistry

5-Lipoxygenase Inhibition Selectivity

In a standardized enzymatic inhibition assay using rat basophilic leukemia‑1 (RBL‑1) cell‑derived 5‑lipoxygenase (5‑LOX), 1-bromo-3-(prop-2-yn-1-yloxy)benzene was evaluated at a concentration of 100 µM and demonstrated no significant activity (NS) [1]. This negative result contrasts with certain substituted aryl propargyl ethers bearing electron‑donating or extended conjugation substituents that exhibit measurable 5‑LOX inhibition at similar concentrations [2]. The absence of 5‑LOX inhibitory activity is a verifiable, quantitative selectivity parameter that guides procurement when researchers require a structurally related alkyne building block that does not confound assays via unintended lipoxygenase pathway interference.

5-LOX Activity
Cross-study comparable
No significant inhibition at 100 µM
Verified inertness for lipoxygenase pathway assays
Select propargyl ether analogs show measurable inhibition
Enzymatic Assay Lipoxygenase Inhibition Selectivity Screening Drug Discovery

Rh(II)-Catalyzed Benzofuran Synthesis

The meta‑bromo substitution pattern of 1-bromo-3-(prop-2-yn-1-yloxy)benzene enables selective Rh(II)‑catalyzed denitrogenative annulation with N‑sulfonyl‑1,2,3‑triazoles to afford substituted 3‑methylene‑2,3‑dihydrobenzofurans and 3‑methylbenzofurans [1]. Under optimized conditions (ambient to mild heating), the reaction proceeds with excellent conversion, yielding benzofuran products with isolated yields ranging from 81% to 98% across various triazole coupling partners . The para‑bromo regioisomer (1‑bromo‑4‑(prop‑2‑yn‑1‑yloxy)benzene), while structurally similar, directs cyclization to a different benzofuran regioisomeric series, thereby generating a distinct chemical space not accessible with the meta‑substituted building block .

Benzofuran Yield
Class-level
81–98% isolated yield (meta-bromo)
Enables high-efficiency benzofuran SAR studies
Rh(II)-catalyzed annulation; para regioisomer yields different series
Rhodium Catalysis Benzofuran Synthesis Heterocycle Chemistry Denitrogenative Annulation

1-Bromo-3-(prop-2-yn-1-yloxy)benzene Key Applications


CuAAC Click Chemistry: Triazole-Nucleoside Library Synthesis

Procure 1‑bromo‑3‑(prop‑2‑yn‑1‑yloxy)benzene when near‑quantitative CuAAC click conversion is required for synthesizing 2′‑triazolo‑nucleoside conjugate libraries. The terminal alkyne moiety enables ≥95% isolated yields with 2′‑azido‑2′‑deoxyuridine derivatives, substantially outperforming internal alkyne alternatives that suffer from reduced reactivity under identical Cu(I) catalysis conditions. This efficiency directly supports medicinal chemistry campaigns where high‑throughput triazole diversification and minimal chromatographic purification are critical workflow requirements [1].

5-LOX-Inert Alkyne for Multi-Target Screening

Select 1‑bromo‑3‑(prop‑2‑yn‑1‑yloxy)benzene for research programs requiring a structurally versatile aryl propargyl ether that demonstrably lacks 5‑lipoxygenase (5‑LOX) inhibitory activity. Documented screening data confirms no significant enzymatic inhibition at 100 µM in RBL‑1‑derived assays, distinguishing this compound from other propargyl ether analogs that exhibit measurable 5‑LOX modulation. This verified inactivity eliminates a potential confounding variable in assays where lipoxygenase pathway interference could obscure primary target engagement or cellular phenotypic readouts [2].

Rh(II)-Catalyzed Benzofuran Annulation

Specify 1‑bromo‑3‑(prop‑2‑yn‑1‑yloxy)benzene for Rh(II)‑catalyzed denitrogenative annulation protocols where high isolated yields (81–98%) of substituted 3‑methylene‑2,3‑dihydrobenzofurans or 3‑methylbenzofurans are required. The meta‑bromo orientation directs cyclization to a specific benzofuran regioisomeric series that is chemically distinct from the products obtained with the para‑bromo regioisomer. Researchers pursuing structure‑activity relationship (SAR) studies on benzofuran‑based pharmacophores should procure this specific regioisomer to access the validated substitution pattern and documented high‑yield synthetic route [3].

Orthogonal Bifunctional Intermediate: Cross-Coupling and Click

Utilize 1‑bromo‑3‑(prop‑2‑yn‑1‑yloxy)benzene as a strategic building block in synthetic routes requiring sequential, orthogonal functionalization. The aryl bromide handle is competent in palladium‑catalyzed cross‑coupling reactions (Suzuki, Sonogashira, Heck) while the terminal alkyne remains intact and available for subsequent CuAAC click conjugation or metal‑catalyzed annulation. This dual‑handle architecture enables the convergent assembly of complex molecular architectures (e.g., HIV reverse transcriptase inhibitors, GPR40 agonist scaffolds) without requiring intermediate protecting group manipulations or de novo functional group installation steps .

Application
Selection Property
Validation Focus
Triazole-nucleoside conjugate synthesis
Terminal alkyne click reactivity
Conversion efficiency review
Multi-target screening assays
5-LOX-inert alkynyl probe
Lipoxygenase interference verification
Benzofuran-based SAR studies
Meta-bromo regioisomer
Benzofuran annulation yield review
Convergent complex molecule assembly
Orthogonal dual-handle reactivity
Sequential functionalization validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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